molecular formula C11H12ClNO2 B8598863 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one

7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one

Cat. No.: B8598863
M. Wt: 225.67 g/mol
InChI Key: GKBNMARQDKCGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is a chemical compound with the molecular formula C11H12ClNO2 This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-isoindol-1-one.

    Isopropoxylation: The introduction of the isopropoxy group is achieved through a nucleophilic substitution reaction. This involves reacting the 7-chloro-2,3-dihydro-isoindol-1-one with isopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolinones.

Scientific Research Applications

7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites on proteins or enzymes. The presence of the chlorine atom and isopropoxy group may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    7-Chloro-2,3-dihydro-isoindol-1-one: This compound lacks the isopropoxy group but shares the core structure.

    6-Isopropoxy-2,3-dihydro-isoindol-1-one: This compound lacks the chlorine atom but has the isopropoxy group.

    7-Chloro-6-methoxy-2,3-dihydro-isoindol-1-one: This compound has a methoxy group instead of an isopropoxy group.

Uniqueness: 7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one is unique due to the presence of both the chlorine atom and the isopropoxy group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

7-chloro-6-propan-2-yloxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C11H12ClNO2/c1-6(2)15-8-4-3-7-5-13-11(14)9(7)10(8)12/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

GKBNMARQDKCGPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C2=C(CNC2=O)C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-6-hydroxy-2,3-dihydro-isoindol-1-one (500 mg, 2.72 mmol), 2-iodopropane (556 mg, 3.27 mmol), and cesium carbonate (1.33 mg, 4.08 mmol) in DMF (20 mL) was stirred at 80° C. overnight. The solution was cooled to room temperature and the reaction mixture partitioned between ethyl acetate (50 mL) and water (50 mL). The organic phase was separated, washed with water (50 mL) and brine (50 mL), dried over sodium sulfate and concentrated under vacuum. The residue was purified by column chromatography (silica gel, heptanes/EtOAc) to give 7-chloro-6-isopropoxy-2,3-dihydro-isoindol-1-one (133a, 300 mg, 65% yield) as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
556 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.33 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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